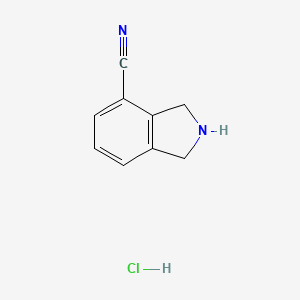

Isoindoline-4-carbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJQMFRHWPSTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679467 | |

| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-57-6 | |

| Record name | 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Isoindoline-4-carbonitrile hydrochloride

This guide provides an in-depth technical analysis of Isoindoline-4-carbonitrile hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1]

Part 1: Chemical Identity & Structural Analysis

This compound (also known as 4-Cyanoisoindoline HCl) is a bicyclic secondary amine salt.[1] It features a benzene ring fused to a pyrrolidine ring (isoindoline core) with a nitrile (cyano) substituent at the C4 position. This specific substitution pattern is electronically significant, as the electron-withdrawing nitrile group reduces the basicity of the isoindoline nitrogen and creates a dipole moment that influences binding affinity in drug targets (e.g., PARP inhibitors, kinase inhibitors).

| Attribute | Detail |

| Chemical Name | 2,3-Dihydro-1H-isoindole-4-carbonitrile hydrochloride |

| CAS Number | 1159825-57-6 |

| Molecular Formula | C₉H₈N₂[1][2] · HCl |

| Molecular Weight | 180.63 g/mol |

| Free Base MW | 144.17 g/mol |

| Structure | Bicyclic (Benzene + Pyrrolidine), 4-position substitution |

| SMILES | Cl.N#Cc1cccc2CNCc12 |

Part 2: Physicochemical Properties Profile

The following data summarizes the physical state and solution behavior of the compound. Note that as a hydrochloride salt, it exhibits distinct solubility and thermal properties compared to the free base.

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline powder | High purity (>98%) form.[1] |

| Melting Point | >250°C (Decomposes) | Typical of secondary amine hydrochloride salts; exact value depends on crystal habit.[1] |

| Solubility (Water) | High (>50 mg/mL) | Ionic lattice dissociates readily in aqueous media.[1] |

| Solubility (DMSO) | Soluble | Suitable for biological assays and NMR analysis.[1] |

| Solubility (Organic) | Insoluble in Et₂O, Hexanes, DCM | Useful for purification via precipitation. |

| Hygroscopicity | Moderate | Should be stored in a desiccator; tends to clump upon moisture exposure.[1] |

| pKa (Conjugate Acid) | ~8.5 – 9.0 (Predicted) | The 4-CN group (EWG) lowers the pKa relative to unsubstituted isoindoline (~9.5). |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4-cyanoisoindoline HCl is non-trivial due to the need to install the cyano group on the aromatic ring while constructing the bicyclic system. The most robust industrial route involves the bromination-cyclization strategy starting from 2,3-dimethylbenzonitrile.

Retrosynthetic Analysis & Pathway[1]

The synthesis relies on constructing the pyrrolidine ring after the nitrile is already in place to avoid harsh cyanation conditions that might affect the secondary amine.

Detailed Experimental Protocol

Step 1: Radical Bromination

-

Reagents: Suspend 2,3-dimethylbenzonitrile (1.0 eq) and N-bromosuccinimide (NBS, 2.1 eq) in anhydrous CCl₄ or PhCF₃. Add AIBN (0.05 eq) as initiator.

-

Reaction: Reflux (80°C) for 4–6 hours under N₂ atmosphere. Monitor by TLC for disappearance of starting material.

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate to obtain crude 2,3-bis(bromomethyl)benzonitrile.

Step 2: Cyclization (N-Benzylation)

-

Reagents: Dissolve crude dibromide in Acetonitrile. Add K₂CO₃ (3.0 eq) and Benzylamine (1.05 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12 hours. The amine acts as a nucleophile, displacing both bromides to close the ring.

-

Purification: Aqueous workup (EtOAc extraction).[1] Purify via silica gel chromatography (Hex/EtOAc) to isolate N-benzyl-4-cyanoisoindoline.

Step 3: Deprotection & Salt Formation

-

Hydrogenation: Dissolve N-benzyl intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under H₂ balloon (1 atm) for 2–4 hours. Note: Monitor closely to avoid reducing the nitrile group.

-

Salting: Filter off catalyst. Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.5 eq) dropwise.

-

Isolation: The HCl salt precipitates immediately.[1] Filter, wash with cold diethyl ether, and dry under vacuum.

Part 4: Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for using this intermediate in downstream drug development (e.g., S_NAr reactions or amide coupling).

| Reaction Type | Reactivity Description | Experimental Consideration |

| N-Alkylation | High nucleophilicity of the secondary amine.[1] | Reacts readily with alkyl halides or epoxides. Use mild bases (DIPEA, K₂CO₃) to avoid nitrile hydrolysis. |

| Nitrile Hydrolysis | Susceptible to acid/base hydrolysis.[1] | Avoid strong aqueous acids/bases at high heat, which will convert the -CN to -CONH₂ (amide) or -COOH (acid). |

| Nitrile Reduction | Can be reduced to primary amine (-CH₂NH₂).[1] | Use H₂/Raney Ni or LAH if the aminomethyl derivative is desired. |

| Oxidation | Amine is prone to N-oxidation.[1] | Store under inert gas.[1] Avoid peroxides. |

Part 5: Analytical Characterization

To validate the identity of CAS 1159825-57-6, the following spectral data should be observed.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

-

δ 9.80 (br s, 2H): NH₂⁺ protons (Exchangeable with D₂O).

-

δ 7.85 (d, J=7.5 Hz, 1H): Aromatic H adjacent to CN (C5).

-

δ 7.72 (d, J=7.5 Hz, 1H): Aromatic H (C7).

-

δ 7.60 (t, J=7.5 Hz, 1H): Aromatic H (C6).

-

δ 4.65 (s, 2H): Benzylic CH₂ (C3, adjacent to CN side).

-

δ 4.45 (s, 2H): Benzylic CH₂ (C1).

-

Note: The asymmetry caused by the 4-CN group makes the two methylene groups chemically distinct (non-equivalent).

2. Mass Spectrometry (LC-MS):

-

Mode: ESI+

-

m/z: 145.1 [M+H]⁺ (Calculated for C₉H₉N₂).

3. HPLC Purity Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 5% -> 95% MeCN in Water (+0.1% TFA).

-

Detection: UV at 230 nm (Nitrile absorbance).[1]

Part 6: Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling open powder.

-

Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Hygroscopic – keep dry.[1]

-

Spill: Sweep up solid spills to avoid dust generation.[1] Neutralize aqueous residues with dilute bicarbonate before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53350322 (Related Indene Analog) & Isoindoline Derivatives. Retrieved from .

-

Echemi (2024). 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:[1][2]1) - CAS 1159825-57-6 Product Details.[2] Retrieved from .

-

World Intellectual Property Organization (2008). Patent WO2008084261: Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1] (Describes synthesis of PARP inhibitors utilizing isoindoline/indoline cores).

-

Speck, K. & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078.[3] Retrieved from .[3]

-

ChemicalBook (2025). 4-Cyano-isoindoline Hydrochloride Properties and Safety. Retrieved from .

Sources

Isoindoline-4-carbonitrile hydrochloride molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and application of Isoindoline-4-carbonitrile hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS: 1159825-57-6) is a bicyclic secondary amine salt utilized primarily as a pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and Cereblon E3 ligase modulators.[1][2] Its structural rigidity, provided by the fused benzene-pyrrolidine system, restricts conformational entropy, making it an ideal scaffold for enhancing binding affinity in drug-target interactions.[2]

This guide outlines the compound's critical specifications, a robust synthetic route designed to preserve the cyano functionality, and quality control protocols.

Chemical Identity & Physical Specifications

The following data represents the validated physicochemical constants for the hydrochloride salt form.

| Parameter | Specification |

| Chemical Name | 4-Cyanoisoindoline hydrochloride |

| IUPAC Name | 2,3-Dihydro-1H-isoindole-4-carbonitrile hydrochloride |

| CAS Number | 1159825-57-6 |

| Molecular Formula | C₉H₈N₂[1][2][3][4][5][6] · HCl (C₉H₉ClN₂) |

| Molecular Weight | 180.64 g/mol (Free base: 144.17 g/mol ) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |

| Melting Point | >250 °C (decomposition) |

| Acidity (pKa) | ~8.5 (calculated for the conjugate acid) |

| SMILES | Cl.N#CC1=CC=CC2=C1CNC2 |

Synthetic Methodology (Expert Protocol)

Retrosynthetic Analysis

Direct cyanation of isoindoline is challenging due to the reactivity of the secondary amine.[2] The most robust industrial route involves constructing the isoindoline core from 3-bromo-o-xylene , followed by protection, cyanation, and controlled deprotection.[2]

Critical Insight: Standard hydrogenolytic debenzylation (H₂/Pd-C) poses a high risk of reducing the nitrile group to a primary amine.[2] Therefore, this protocol utilizes 1-Chloroethyl chloroformate (ACE-Cl) for chemoselective dealkylation.[2]

Reaction Pathway Diagram[2]

Figure 1: Chemoselective synthesis pathway avoiding nitrile reduction.[2]

Step-by-Step Protocol

Step 1: Radical Bromination[2]

-

Charge a reactor with 3-bromo-o-xylene (1.0 eq) and CCl₄ (10 vol).

-

Add N-bromosuccinimide (NBS) (2.1 eq) and catalytic AIBN (0.05 eq).[2]

-

Reflux for 12 hours under N₂ atmosphere.

-

Cool to 0°C, filter off succinimide by-product.[2] Concentrate filtrate to yield 1-bromo-2,3-bis(bromomethyl)benzene.[2]

Step 2: Cyclization[2]

-

Dissolve the crude bromide in Acetonitrile (MeCN).[2]

-

Add Benzylamine (1.05 eq) and K₂CO₃ (3.0 eq).

-

Heat to 60°C for 4 hours. The benzyl group protects the nitrogen and prevents over-alkylation.[2]

-

Aqueous workup and extraction with EtOAc yields N-benzyl-4-bromoisoindoline.[2]

Step 3: Rosenmund-von Braun Cyanation[2]

-

Dissolve N-benzyl-4-bromoisoindoline in dry DMF.

-

Add Zinc Cyanide (Zn(CN)₂) (0.6 eq) and Pd(PPh₃)₄ (5 mol%).[2]

-

Degas with Argon for 30 minutes.

-

Heat to 120°C for 16 hours.

-

Safety Note: Quench with FeSO₄ or dilute bleach to neutralize cyanide waste.[2]

-

Purify via silica column chromatography to isolate N-benzyl-4-cyanoisoindoline.[2]

Step 4: Chemoselective Deprotection & Salt Formation

-

Dissolve the intermediate in 1,2-Dichloroethane (DCE).[2]

-

Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq) at 0°C.

-

Reflux for 2 hours (forms the carbamate intermediate).

-

Evaporate solvent, redissolve residue in Methanol , and reflux for 1 hour (cleaves carbamate to free amine).

-

Cool to room temperature. Add 2M HCl in Diethyl Ether .

-

Filter the white precipitate, wash with cold ether, and dry under vacuum.[2]

Quality Control & Analytical Validation

Trustworthiness in chemical supply relies on rigorous QC.[2] The following workflow ensures the absence of the reduced impurity (4-aminomethyl isoindoline).

Figure 2: Quality Control Decision Matrix.

Key Analytical Signals[2]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.80 (br s, 2H, NH₂⁺)

-

δ 7.85 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H)[2]

-

δ 4.65 (s, 2H, CH₂-N), 4.58 (s, 2H, CH₂-N).[2]

-

Note: The methylene protons are chemically non-equivalent due to the 4-cyano asymmetry but may appear as overlapping singlets or broad signals depending on resolution.[2]

-

Applications in Drug Discovery[4][6][8]

Isoindoline-4-carbonitrile is a "privileged scaffold" in medicinal chemistry, often serving as a bioisostere for indoles or tetrahydroisoquinolines.[2]

-

PARP Inhibitors: Used to synthesize analogs of Niraparib or Veliparib where the core rigidity improves metabolic stability (reducing CYP450 oxidation susceptibility).[2]

-

Kinase Inhibitors: The cyano group acts as a reversible covalent "warhead" or a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., JAK or BTK inhibitors).[2]

-

Cereblon Modulators: Structural analogs of Lenalidomide incorporate the isoindoline ring to bind CRBN, facilitating the ubiquitination of Ikaros/Aiolos transcription factors.[2]

Safety & Handling (GHS)[1][2][5]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem Compound Summary. (2025). This compound.[1][2][4] National Center for Biotechnology Information.[2] Retrieved from [Link]

-

World Intellectual Property Organization. (2009).[2][7] Method for preparing 4-halo-isoindoline hydrochloride (CN101560180A).[2] Patentscope. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents [patents.google.com]

- 4. This compound;CAS No.:1159825-57-6 [chemshuttle.com]

- 5. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoindoline-5-carbonitrile hydrochloride [myskinrecipes.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Monograph: Pharmacological Architectures of Isoindoline Scaffolds

Executive Summary

The isoindoline core, specifically the isoindoline-1,3-dione (phthalimide) scaffold, represents a "privileged structure" in medicinal chemistry.[1] Its pharmacological versatility stems from its ability to act as a rigid, planar anchor that positions functional groups into specific hydrophobic pockets of target proteins. While historically associated with the teratogenic tragedy of thalidomide, modern structure-activity relationship (SAR) studies have repurposed this scaffold into a cornerstone of Targeted Protein Degradation (TPD) and neuroprotective therapeutics.

This guide dissects the molecular mechanisms of isoindolines, moving beyond basic descriptions to the causal pharmacodynamics driving their efficacy in oncology (via E3 ligase modulation) and neurodegeneration (via cholinesterase inhibition).

Structural Basis & SAR Analysis

The pharmacological potency of isoindolines is dictated by the electronic and steric environment of the bicyclic ring system. The core structure consists of a benzene ring fused to a succinimide-like five-membered ring.

The Pharmacophore Map

The biological activity hinges on two primary vectors of modification:

-

The N-Terminus (Position 2): Modification here dictates solubility and primary target affinity (e.g., glutarimide ring for Cereblon binding vs. benzyl piperazine for AChE binding).

-

The Benzene Ring (Positions 4-7): Substitutions here (amino, fluoro, chloro) modulate electronic density, affecting metabolic stability and potency. For instance, the C4-amino group in Lenalidomide is critical for its improved safety profile over Thalidomide.

Visualization: Isoindoline SAR Logic

Figure 1: Structural logic of the isoindoline scaffold. The N-substitution dictates the therapeutic indication, while ring substitutions fine-tune physicochemical properties.

The Immunomodulatory Paradigm: Molecular Glues

The most commercially significant application of isoindolines lies in the Immunomodulatory Imide Drugs (IMiDs) class: Thalidomide, Lenalidomide, and Pomalidomide.

Mechanism of Action: Cereblon Modulation

Unlike traditional inhibitors, IMiDs function as molecular glues . They bind to Cereblon (CRBN) , the substrate-recognition component of the CRL4 E3 ubiquitin ligase complex.

-

Binding: The glutarimide ring of the isoindoline compound inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

Surface Remodeling: This binding alters the surface topography of CRBN.

-

Neosubstrate Recruitment: The altered surface recruits "neosubstrates" (proteins not normally degraded), specifically IKZF1 (Ikaros) and IKZF3 (Aiolos) .

-

Degradation: These transcription factors are polyubiquitinated and degraded by the proteasome, leading to T-cell activation and myeloma cell death.

Visualization: CRBN-Mediated Degradation Pathway

Figure 2: The molecular glue mechanism. The isoindoline derivative acts as an interface adapter, enabling the E3 ligase to recognize and tag transcription factors for destruction.

Comparative Potency Data

The following table summarizes the evolution of IMiDs, highlighting the shift from broad sedation to targeted anti-cancer activity.

| Compound | Structure Modification | Primary Target | IC50 (MM Cell Lines) | Clinical Indication |

| Thalidomide | Unsubstituted Phthalimide | CRBN (Low affinity) | ~50-100 µM | Multiple Myeloma (First gen) |

| Lenalidomide | 4-Amino substitution | CRBN (High affinity) | ~0.1-0.5 µM | MM, MDS (del5q) |

| Pomalidomide | 4-Amino, C=O removal | CRBN (Highest affinity) | < 0.1 µM | Relapsed/Refractory MM |

Beyond Oncology: Neuroprotection & Anti-Inflammatory

Recent research has pivoted the isoindoline scaffold toward neurodegenerative diseases, specifically as Dual Binding Site Inhibitors of Acetylcholinesterase (AChE).[1]

Cholinesterase Inhibition

Alzheimer’s pathology involves the breakdown of acetylcholine (ACh) and the aggregation of amyloid-beta (Aβ).[1][2][3][4] Isoindoline-1,3-diones conjugated with benzyl-piperazine moieties have shown the ability to:

-

Bind the Catalytic Active Site (CAS) of AChE.[1]

-

Bind the Peripheral Anionic Site (PAS) , which prevents AChE-induced Aβ aggregation.[1]

Key Insight: Electron-withdrawing groups (Cl, F, NO2) at the ortho or para positions of the N-benzyl ring significantly enhance inhibitory potency (IC50 values reaching nanomolar ranges, e.g., 0.91 µM), often outperforming the standard of care, Donepezil.[3]

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed for validation and synthesis.

Protocol A: Synthesis of N-Substituted Isoindoline-1,3-diones

Objective: To synthesize a library of pharmacologically active phthalimide derivatives.

Reagents: Phthalic anhydride (1.0 eq), Primary Amine (1.0 eq), Glacial Acetic Acid (Solvent).

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phthalic anhydride (5 mmol) in 10 mL of glacial acetic acid.

-

Addition: Slowly add the substituted primary amine (5 mmol) at room temperature.

-

Reflux: Attach a reflux condenser and heat the mixture to 110°C for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water.

-

Filtration: Collect the resulting precipitate via vacuum filtration.

-

Purification: Recrystallize from ethanol to yield the pure isoindoline-1,3-dione.

Protocol B: TR-FRET Cereblon Binding Assay

Objective: To validate the affinity of synthesized isoindolines for the CRBN E3 ligase (Self-Validating Protocol).

Principle: A competition assay where the test compound displaces a fluorophore-labeled Thalidomide analog (Tracer) from the CRBN protein.

Materials:

-

His-tagged CRBN-DDB1 complex.

-

Anti-His Terbium (Tb) labeled antibody (Donor).

-

Cy5-labeled Thalidomide tracer (Acceptor).

Workflow:

-

Plating: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well low-volume plate.

-

Protein Mix: Add 5 µL of CRBN-DDB1/Anti-His-Tb mixture. Incubate for 15 mins.

-

Tracer: Add 5 µL of Cy5-Thalidomide tracer.

-

Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

-

Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 615 nm [Tb], Emission 2: 665 nm [Cy5]).

-

Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Check:

-

Z' Factor: Must be > 0.5 for the assay to be considered robust.

-

Reference Control: Run unlabeled Lenalidomide; expected IC50 should be ~2-5 µM depending on specific assay conditions.

Future Outlook: PROTACs

The isoindoline scaffold is currently evolving from a "drug" to a "warhead." In Proteolysis Targeting Chimeras (PROTACs) , the isoindoline moiety (usually Lenalidomide or Pomalidomide) serves as the E3 ligase ligand.

-

Design Strategy: Link the C4-amino position of Lenalidomide via a PEG linker to a ligand for a target protein (e.g., BRD4 or KRAS).

-

Advantage: This hijacks the CRBN machinery to degrade proteins that have no enzymatic active site (undruggable targets), expanding the pharmacological utility of isoindolines exponentially.

References

-

Mechanism of IMiDs: Kronke, J., et al. (2014).[5] Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science. Link

-

AChE Inhibition SAR: Aliabadi, A., et al. (2021).[1][4] Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Link

-

Structural Basis of CRBN Binding: Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

-

Anti-inflammatory Activities: Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives. Neliti. Link

-

Cereblon Neosubstrates: Gandhi, A. K., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN). British Journal of Haematology. Link

Sources

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 5. researchgate.net [researchgate.net]

Technical Guide: Synthesis Strategies for Isoindoline-4-carbonitrile Hydrochloride

Executive Summary

Isoindoline-4-carbonitrile hydrochloride (CAS 1159825-57-6) is a critical pharmacophore in modern medicinal chemistry, serving as the core scaffold for next-generation PARP inhibitors and immunomodulatory imide drugs (IMiDs). The 4-position substitution on the isoindoline ring presents a specific regiochemical challenge; unlike the symmetric 5-position, the 4-position is sterically congested and electronically distinct.

This guide provides a technical analysis of the two primary synthetic pathways, categorized by the starting material:

-

The "Accelerator" Route: Starting from 4-Bromoisoindoline HCl (Late-stage functionalization).

-

The "Construction" Route: Starting from 1-Bromo-2,3-dimethylbenzene (De novo ring construction).

Strategic Retrosynthesis & Logic

The synthesis hinges on the introduction of the nitrile group. Direct construction of the isoindoline ring from a nitrile-bearing precursor (e.g., 3-cyanophthalic anhydride) is often plagued by over-reduction during the amide-to-amine transformation. Therefore, the industry standard relies on a Halogen-to-Nitrile Exchange (HNX) strategy on the formed ring.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the logical disconnection from the target salt back to the raw commodity chemicals.

Figure 1: Retrosynthetic tree demonstrating the two primary entry points: Starting Material A (Commercial/Lab Scale) and Starting Material B (Industrial/Cost-Effective).[1]

Starting Material A: 4-Bromoisoindoline Hydrochloride

CAS: 923590-95-8 Best For: Fast-tracking drug discovery, gram-to-kilogram scale-up, high-purity requirements.

Using 4-bromoisoindoline allows researchers to bypass the hazardous radical bromination steps. The core technical challenge here is the chemoselective cyanation . The secondary amine of the isoindoline must be protected before cyanation to prevent metal poisoning and side reactions.

Detailed Protocol: The Protected Cyanation Workflow

Step 1: N-Protection (Self-Validating System)

-

Reagents: 4-Bromoisoindoline HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), Triethylamine (TEA, 2.5 eq), DCM.

-

Procedure:

-

Suspend starting material in DCM at 0°C.

-

Add TEA slowly (exothermic). The solution should clarify as the free base forms.

-

Add Boc2O in DCM dropwise.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1). The baseline spot (amine salt) must disappear, replaced by a high Rf spot (N-Boc intermediate).

-

Causality: We use Boc over Acetyl/Benzyl because Boc removal (HCl/Dioxane) directly yields the final hydrochloride salt in the last step, avoiding an extra salt-swap operation.

-

Step 2: Palladium-Catalyzed Cyanation (Critical Step)

-

Reagents: N-Boc-4-bromoisoindoline, Zn(CN)2 (0.6 eq), Pd2(dba)3 (2 mol%), dppf (4 mol%), Zn dust (catalytic), DMF (wet).

-

Technical Insight: While Rosenmund-von Braun (CuCN) is cheaper, it requires 180°C+ and difficult copper waste remediation. The Pd-catalyzed route operates at 90-100°C with higher yields.

-

Procedure:

-

Charge reaction vessel with substrate, Zn(CN)2, Pd catalyst, and ligand.

-

Critical: Perform 3x Vacuum/Nitrogen cycles. Oxygen irreversibly oxidizes the phosphine ligand, killing the catalytic cycle.

-

Add degassed DMF. Heat to 100°C for 4-12 hours.

-

Validation: HPLC monitoring at 254nm. Look for the shift in retention time. 4-Bromo (Rt ~ 5.2 min) -> 4-Cyano (Rt ~ 4.5 min, typically more polar).

-

Workup: Quench with FeSO4 or dilute ammonia to scavenge cyanide/palladium before extraction.

-

Step 3: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Procedure: Dissolve crude nitrile in minimal dioxane. Add HCl solution. The product precipitates as a white solid.

-

Yield Expectation: 65-75% overall from bromo-precursor.

Starting Material B: 3-Bromo-o-xylene

CAS: 576-23-8 Best For: Cost reduction, multi-kilogram manufacturing, vertical integration.

This route builds the ring from scratch. The starting material is 1-bromo-2,3-dimethylbenzene . The challenge is controlling the radical bromination to prevent over-bromination (tribromides) which leads to impurities.

Comparative Data: Reagent Selection

| Parameter | 3-Bromo-o-xylene (Route B) | 3-Nitrophthalic Anhydride (Route C) |

| Regiocontrol | High (Fixed by starting material) | Moderate (Isomer separation often required) |

| Step Count | 4 (Bromination -> Cyclization -> Protect -> Cyanation) | 5+ (Imide formation -> Reduction -> Salt) |

| Safety Profile | Low (Lachrymatory intermediates) | Moderate |

| Cost/kg | Low ($) | Medium ( |

Detailed Protocol: Ring Construction

Step 1: Radical Bromination (Wohl-Ziegler)

-

Reagents: 3-Bromo-o-xylene, NBS (2.1 eq), AIBN (cat), CCl4 or PhCl.

-

Mechanism: Radical substitution at the benzylic positions.

-

Control Point: Stop reaction when mono-bromo species is <5%. Over-reaction leads to gem-dibromides which hydrolyze to aldehydes, ruining the yield.

Step 2: Cyclization

-

Reagents: 1,2-bis(bromomethyl)-3-bromobenzene (crude from Step 1), Benzylamine (1.05 eq), TEA.

-

Procedure:

-

Add amine slowly to the dibromide solution.

-

The resulting N-benzyl-4-bromoisoindoline is a stable intermediate.

-

Debenzylation: Hydrogenation (Pd/C, H2) removes the benzyl group to yield 4-Bromoisoindoline .

-

Note: Direct cyclization with ammonia is possible but prone to polymerization; benzylamine provides a cleaner "protected" cyclization.

-

Visualizing the Critical Workflow (Cyanation)

The conversion of the bromo-intermediate to the nitrile is the most failure-prone step. The following diagram details the decision logic and process control.

Figure 2: Process flow for the Palladium-catalyzed cyanation of the protected isoindoline.

References

-

Rosenmund–von Braun reaction (Mechanistic Background). Source: Organic Chemistry Portal.[2][3] URL:[Link][3]

-

Synthesis of isoindoline derivatives (General Methodology). Source: ResearchGate.[4] URL:[Link]

-

Palladium-Catalyzed Cyanation of Aryl Halides (Protocol Basis). Source: Organic Letters (Reference to general Pd-CN methodology). URL:[Link]

Sources

The Isoindoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of a Bicyclic Heterocycle

The isoindoline core, a bicyclic heterocyclic system featuring a benzene ring fused to a pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a multitude of biological targets.[1][2] This guide delves into the multifaceted role of isoindoline derivatives in drug discovery, exploring their synthesis, mechanisms of action, and therapeutic applications across a spectrum of diseases. We will dissect the causality behind the success of key isoindoline-based drugs and provide insights into the design of next-generation therapeutics.

The Isoindoline Core: A Versatile Template for Therapeutic Innovation

The isoindoline skeleton is present in a remarkable array of bioactive molecules, both natural and synthetic.[1][3] Its derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial effects.[3][4][5] The success of isoindoline-based drugs can be attributed to the scaffold's ability to engage with specific biological targets, often leading to potent and selective therapeutic outcomes.

A prime example of the therapeutic prowess of isoindoline derivatives is the class of immunomodulatory drugs (IMiDs®), which includes thalidomide, lenalidomide, and pomalidomide.[6] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][6] Another notable example is apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[1][7]

Harnessing the Power of Isoindoline Derivatives in Oncology

Isoindoline derivatives have made a significant impact in the field of oncology, particularly in the treatment of multiple myeloma. The immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide are cornerstones of therapy for this disease.[1][8]

Mechanism of Action: The Cereblon Connection

The primary target of lenalidomide and pomalidomide is the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1][9] By binding to cereblon, these drugs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[][11] The degradation of Ikaros and Aiolos has two major downstream effects:

-

Direct Anti-Myeloma Activity: Ikaros and Aiolos are essential for the survival and proliferation of myeloma cells. Their degradation leads to cell cycle arrest and apoptosis.[]

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells leads to increased production of interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, thereby bolstering the patient's anti-tumor immune response.[9]

This dual mechanism of direct cytotoxicity and immune stimulation underscores the remarkable efficacy of these isoindoline-based agents.

Caption: Mechanism of action of isoindoline-based immunomodulatory drugs.

Structure-Activity Relationship and Drug Design

The development of lenalidomide and pomalidomide from the parent compound thalidomide exemplifies a successful structure-activity relationship (SAR) study. The addition of an amino group at the 4-position of the phthalimide ring and a carbonyl group in pomalidomide significantly enhances its binding affinity for cereblon and its overall potency.[1][] This highlights the importance of subtle structural modifications in optimizing the pharmacological profile of isoindoline derivatives.

Expanding Horizons: Isoindoline Derivatives in Inflammatory Diseases

The therapeutic potential of the isoindoline scaffold extends beyond oncology into the realm of chronic inflammatory diseases.

Apremilast: A Phosphodiesterase 4 (PDE4) Inhibitor

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[12] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[12][13] This leads to a reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and other pro-inflammatory mediators, while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[12]

Caption: Mechanism of action of the PDE4 inhibitor apremilast.

Neurodegenerative Diseases: An Emerging Frontier

Recent research has highlighted the potential of isoindoline derivatives in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[14][15] Certain isoindoline compounds have shown neuroprotective effects in preclinical models by mitigating oxidative stress and reducing neuronal cell death.[16][17] For instance, some derivatives have been shown to increase the expression of NRF2, a key transcription factor involved in the cellular antioxidant response.[16][17] While still in the early stages of investigation, these findings suggest a promising new therapeutic avenue for this class of compounds.

Synthesis of the Isoindoline Scaffold: A Chemist's Perspective

A variety of synthetic routes to the isoindoline core have been developed, allowing for the creation of diverse chemical libraries for drug screening. A common and efficient method involves the condensation of phthalic anhydride derivatives with primary amines or ammonia, followed by reduction of the resulting phthalimide.[18][19]

Representative Synthetic Protocol: Synthesis of N-substituted Isoindoline

Caption: General synthetic scheme for N-substituted isoindolines.

Step-by-Step Methodology:

-

Phthalimide Formation:

-

To a solution of phthalic anhydride in a suitable solvent (e.g., glacial acetic acid or toluene), add an equimolar amount of the desired primary amine.

-

Heat the reaction mixture to reflux for several hours to facilitate the condensation and removal of water.

-

Upon completion, cool the reaction mixture and isolate the N-substituted phthalimide product by filtration or crystallization.

-

-

Reduction to Isoindoline:

-

Suspend the synthesized N-substituted phthalimide in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at a reduced temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction cautiously with water and a base (e.g., NaOH solution) to precipitate the aluminum salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting N-substituted isoindoline by chromatography or distillation.

-

This protocol serves as a fundamental template, and the choice of reagents and reaction conditions can be adapted to accommodate a wide range of substituents, enabling the synthesis of diverse isoindoline libraries for biological evaluation.

Quantitative Data Summary: A Snapshot of Isoindoline Bioactivity

| Compound | Target(s) | Therapeutic Area | Key Bioactivity |

| Lenalidomide | Cereblon (CRBN) | Oncology (Multiple Myeloma) | Potent immunomodulatory and anti-proliferative effects.[1][6] |

| Pomalidomide | Cereblon (CRBN) | Oncology (Multiple Myeloma) | Higher potency than lenalidomide in preclinical models.[8][] |

| Apremilast | Phosphodiesterase 4 (PDE4) | Inflammation (Psoriasis) | Selective inhibition of PDE4, leading to anti-inflammatory effects.[7][12] |

| Indoprofen | COX-1 and COX-2 | Inflammation (withdrawn) | Non-steroidal anti-inflammatory and analgesic properties.[1][20] |

| Chlorthalidone | Na+/Cl- symporter | Cardiovascular (Hypertension) | Diuretic and antihypertensive effects.[1][5] |

Future Directions and Conclusion

The isoindoline scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

-

Novel Target Identification: Exploring new biological targets for isoindoline derivatives beyond the established ones.

-

PROTACs and Molecular Glues: Utilizing the isoindoline core, particularly the phthalimide moiety, as a cereblon-binding element in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues to induce the degradation of disease-causing proteins.

-

Overcoming Drug Resistance: Designing next-generation isoindoline-based drugs that can overcome resistance mechanisms observed with current therapies.[21]

-

Expanding Therapeutic Applications: Investigating the potential of isoindoline derivatives in other disease areas, such as infectious diseases and metabolic disorders.[4][5]

References

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Andrade-Jorge, E., Bahena-Herrera, J. R., Soriano-Ursúa, M. A., & Trujillo-Ferrara, J. G. (2015). 2,3-dihydro-1H-isoindoline derivatives as novel drugs for Parkinson’s disease: In silico and an in vivo evaluation. 4th International Conference on Medicinal Chemistry & Computer Aided Drug Designing. [Link]

-

Trukhanova, Y. A., Kolesnik, D. A., Kuvaeva, E. V., Ksenofontova, G. V., Sopova, M. V., & Yakovlev, I. P. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chem. Proc., 5(1), 73. [Link]

-

Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2019). PubMed. [Link]

-

Properties and Functions of Isoindoline: A Short Review. (2020). JETIR. [Link]

-

Antiviral activity of isoindole derivatives. (2020). ResearchGate. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). National Institutes of Health. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). MDPI. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2021). Taylor & Francis Online. [Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). National Institutes of Health. [Link]

-

Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2013). ResearchGate. [Link]

-

New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2021). PubMed. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). ResearchGate. [Link]

-

Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. (2016). Taylor & Francis Online. [Link]

-

The chemistry of isoindole natural products. (2014). National Institutes of Health. [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]

-

Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. (2013). National Institutes of Health. [Link]

-

Apremilast. (2023). StatPearls - NCBI Bookshelf. [Link]

-

Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. (1998). PubMed. [Link]

-

Mechanism of Action (MOA) | Otezla® (apremilast) HCP. (n.d.). Otezla. Retrieved January 26, 2026, from [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Institutes of Health. [Link]

-

Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. (2011). PubMed. [Link]

-

What is the mechanism of Pomalidomide? (2024). Patsnap Synapse. [Link]

-

Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. (2012). PubMed. [Link]

-

Apremilast. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (2020). MDPI. [Link]

-

Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). (2017). Hilaris Publisher. [Link]

-

Mechanism of action of apremilast. (2015). ResearchGate. [Link]

-

Pomalidomide. (2013). Blood | American Society of Hematology. [Link]

-

What are the molecular and cellular mechanisms involved in the action of Pomalidomide? (n.d.). R Discovery. Retrieved January 26, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. otezlapro.com [otezlapro.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. tandfonline.com [tandfonline.com]

- 17. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of Isoindoline-4-carbonitrile Hydrochloride

Executive Summary

Isoindoline-4-carbonitrile hydrochloride (CAS: 76283-09-5, salt form varies) is a critical pharmacophore in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] While several routes exist, many suffer from poor regioselectivity or the reduction of the labile nitrile group during N-deprotection.[1]

This application note details a non-hydrogenolytic, scalable protocol . Unlike traditional methods that rely on Pd/C-catalyzed debenzylation (which risks reducing the nitrile to a primary amine), this protocol utilizes 1-Chloroethyl chloroformate (ACE-Cl) for a chemoselective dealkylation.[1] This ensures the integrity of the cyano group while delivering the target as a high-purity hydrochloride salt.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the disconnection of the pyrrolidine ring.[1] The critical strategic decision is the choice of the nitrogen protecting group.[1] Benzyl (Bn) is selected for its ease of introduction and the ability to be removed via the Olofson method (ACE-Cl), avoiding the harsh Lewis acids required for tosyl groups or the hydrogenation risks associated with benzyl groups in the presence of nitriles.[1]

Strategic Pathway

-

Radical Bromination: Benzylic functionalization of 2,3-dimethylbenzonitrile.[1]

-

Cyclization: Double nucleophilic substitution using benzylamine.[1]

-

Chemoselective Deprotection: Removal of the benzyl group using ACE-Cl to yield the secondary amine hydrochloride.[1]

[1][2]

Detailed Experimental Protocol

Stage 1: Synthesis of 2,3-Bis(bromomethyl)benzonitrile

Objective: Functionalize the benzylic positions via Wohl-Ziegler bromination. Criticality: Control of stoichiometry is vital to minimize mono-brominated impurities.

| Reagent | MW | Equiv.[1][2][3][4][5][6] | Mass/Vol |

| 2,3-Dimethylbenzonitrile | 131.18 | 1.0 | 13.1 g |

| N-Bromosuccinimide (NBS) | 177.98 | 2.2 | 39.2 g |

| AIBN (Initiator) | 164.21 | 0.1 | 1.64 g |

| Chlorobenzene (Solvent) | - | - | 200 mL |

Procedure:

-

Setup: Charge 2,3-dimethylbenzonitrile and NBS into a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Solvent: Add Chlorobenzene (preferred over CCl₄ for green chemistry compliance and higher boiling point).

-

Initiation: Add AIBN (Azobisisobutyronitrile) in one portion.

-

Reaction: Heat the mixture slowly to 85°C. An exotherm is often observed as the radical chain reaction propagates.[1] Maintain reflux for 4–6 hours.

-

Workup: Cool the mixture to 0°C. Filter off the insoluble succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from n-heptane to yield off-white crystals.

Stage 2: Cyclization to N-Benzyl-isoindoline-4-carbonitrile

Objective: Formation of the isoindoline core.[1]

| Reagent | MW | Equiv.[1][2][3][4][5][6] | Mass/Vol |

| Dibromide (Stage 1) | 288.97 | 1.0 | 20.0 g |

| Benzylamine | 107.15 | 3.0 | 22.6 mL |

| K₂CO₃ (Anhydrous) | 138.21 | 3.0 | 28.7 g |

| Acetonitrile | - | - | 250 mL |

Procedure:

-

Suspension: Suspend the dibromide and K₂CO₃ in Acetonitrile (0.3 M concentration).

-

Addition: Add Benzylamine dropwise at room temperature to prevent polymerization.

-

Cyclization: Heat the mixture to 60°C for 3 hours.

-

Workup: Cool to RT and filter inorganic salts. Concentrate the filtrate.

-

Partition: Dissolve residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine.

-

Purification: The crude amine is often pure enough for the next step.[1] If necessary, purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes).[1]

-

Yield Target: 80–85%[1]

-

Stage 3: ACE-Cl Deprotection & Salt Formation

Objective: Removal of the benzyl group without reducing the nitrile.[1]

| Reagent | MW | Equiv.[1][2][3][4][5][6] | Mass/Vol |

| N-Benzyl Intermediate | 234.29 | 1.0 | 15.0 g |

| 1-Chloroethyl chloroformate | 142.97 | 1.2 | 8.3 mL |

| DCE (1,2-Dichloroethane) | - | - | 150 mL |

| Methanol | - | - | 150 mL |

Procedure:

-

Carbamate Formation: Dissolve the N-benzyl intermediate in dry DCE under nitrogen. Cool to 0°C.[1][5]

-

Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) dropwise.

-

Reflux 1: Allow to warm to RT, then reflux for 2 hours.

-

Chemistry: The benzyl group is cleaved as benzyl chloride, forming the 1-chloroethyl carbamate intermediate.[1]

-

-

Evaporation: Concentrate the reaction mixture to dryness (rotary evaporator). Do not wash with water.[1]

-

Methanolysis: Redissolve the oily residue in HPLC-grade Methanol (150 mL).

-

Reflux 2: Reflux the methanol solution for 1 hour.

-

Chemistry: Methanol attacks the carbamate, decomposing it to the free amine hydrochloride, CO₂, and acetaldehyde dimethyl acetal.[1]

-

-

Isolation: Cool to 0°C. The product, This compound , may precipitate.[1] If not, concentrate to ~20 mL and add Et₂O (100 mL) to induce crystallization.[1]

-

Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.[1]

Process Workflow & Logic

The following diagram illustrates the critical decision points and chemical transformations. Note the specific avoidance of hydrogen gas in the final step.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected NMR parameters.

1H NMR (400 MHz, DMSO-d6):

-

δ 10.1 (br s, 2H): NH₂⁺ protons (confirming salt formation).[1]

-

δ 7.85 (d, 1H), 7.78 (d, 1H), 7.60 (t, 1H): Aromatic protons (ABC system characteristic of 1,2,3-substitution).[1]

-

δ 4.65 (s, 2H), 4.48 (s, 2H): Methylene protons at C1 and C3.[1]

-

Note: The non-equivalence of methylene protons might be subtle; often appears as two singlets or a merged signal depending on resolution.[1]

-

-

Absence of: Signals at δ 7.3–7.4 (Benzyl aromatic protons) and δ 3.8 (Benzyl CH₂).[1]

Mass Spectrometry (ESI):

-

[M+H]⁺: Calculated: 145.07; Found: 145.1.[1]

Safety & Handling

-

NBS/Benzyl Bromides: Potent lachrymators and skin irritants.[1] Handle only in a fume hood.

-

ACE-Cl: Toxic and corrosive.[1] Decomposes to release HCl.[1][2] Ensure scrubbers are active.[1]

-

Cyanide Risk: While the nitrile group is stable under these conditions, strong acidic hydrolysis (e.g., heating in aq.[1] HCl) could theoretically release HCN.[1] Maintain anhydrous conditions during the ACE-Cl step until methanolysis.[1]

References

-

General Isoindoline Synthesis

-

ACE-Cl Deprotection (Olofson Method)

-

Nitrile Stability in Synthesis

-

Bromination of Methylbenzonitriles

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. qualitas1998.net [qualitas1998.net]

- 7. CN101560180A - Method for preparing 4-halo-isoindoline hydrochloride - Google Patents [patents.google.com]

- 8. CN109485597A - The preparation method of 4- halo-isoindoline hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: Advanced One-Pot Synthesis of Substituted Isoindoline Derivatives

Executive Summary

The isoindoline scaffold (specifically its oxidized form, isoindolin-1-one) is a privileged pharmacophore found in blockbuster immunomodulatory drugs (e.g., Lenalidomide, Pomalidomide) and emerging kinase inhibitors. Traditional synthesis often requires multi-step procedures involving the protection/deprotection of labile groups or harsh cyclization conditions.

This Application Note details two robust, one-pot synthetic protocols for generating diverse substituted isoindolinones. By leveraging Multicomponent Reactions (MCRs) and Transition-Metal Catalyzed C-H Activation, researchers can accelerate library generation and scaffold optimization.

Key Benefits:

-

Atom Economy: >85% for the MCR protocol.

-

Operational Simplicity: Telescoped workflows eliminate intermediate isolation.

-

Scalability: Protocols validated from mg to gram scale.

Introduction & Mechanistic Rationale

The Challenge

Conventional isoindoline synthesis often relies on the condensation of phthalic anhydride with amines followed by reduction, or the lithiation of benzyl amines. These methods suffer from limited functional group tolerance and poor atom economy.

The Solution: One-Pot Strategies

We present two distinct approaches:

-

Diversity-Oriented Synthesis (DOS): A catalyst-free Ugi-4CR/Cyclization cascade using 2-formylbenzoic acid. This is ideal for generating large libraries with high sp³ complexity.

-

Precision Scaffold Synthesis: A Palladium-catalyzed C-H activation/annulation. This is ideal for late-stage functionalization and constructing sterically demanding cores.

Protocol A: Diversity-Oriented Synthesis (Ugi-Cascade)

This method utilizes 2-formylbenzoic acid as a bifunctional input.[1][2][3] It serves as both the carbonyl component and the acid component in the Ugi-4-Component Reaction (Ugi-4CR), enabling a spontaneous post-condensation cyclization.

Mechanistic Pathway

The reaction proceeds via the formation of an imine, followed by isocyanide insertion to generate a nitrilium ion. The intramolecular carboxylic acid traps this intermediate (Mumm rearrangement equivalent), leading to the isoindolinone core.

Figure 1: Mechanism of the Ugi-4CR/Cyclization cascade using 2-formylbenzoic acid.

Experimental Protocol

Reagents:

-

2-Formylbenzoic acid (1.0 equiv)

-

Primary Amine (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

-

Imine Formation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-formylbenzoic acid (1.0 mmol, 150 mg) in MeOH (3.0 mL).

-

Add the primary amine (1.0 mmol) dropwise.

-

Checkpoint: Stir at room temperature (25 °C) for 30 minutes. The solution may turn slightly yellow, indicating imine formation.

-

Cascade Initiation: Add the isocyanide (1.0 mmol) in one portion.

-

Reaction: Seal the vial and stir at ambient temperature for 12–24 hours.

-

Optimization Note: For sterically hindered amines, heat to 60 °C.

-

-

Work-up: The product often precipitates.

-

If precipitate forms: Filter and wash with cold MeOH.

-

If soluble: Evaporate solvent under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Validation Criteria:

-

TLC: Disappearance of the aldehyde spot.

-

NMR: Appearance of the benzylic proton (chiral center) typically around 5.5–6.5 ppm.

Protocol B: Precision Synthesis (Pd-Catalyzed C-H Activation)

This method employs Palladium(II)-catalyzed C-H activation to couple benzamides with alkenes (e.g., acrylates), forming the isoindolinone ring via oxidative annulation. This route is preferred when the amide nitrogen requires specific substitution patterns not accessible via Ugi chemistry.

Mechanistic Pathway

The amide directing group guides the Pd(II) to the ortho-position. Olefin insertion is followed by reductive elimination and re-oxidation of the catalyst.

Figure 2: Catalytic cycle for the Pd(II)-mediated oxidative annulation of benzamides.

Experimental Protocol

Reagents:

-

N-Methoxybenzamide derivative (1.0 equiv) [Directing Group]

-

Acrylate/Alkene (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5–10 mol%)

-

Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂/Air

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Procedure:

-

Setup: In a screw-cap pressure tube, combine the N-methoxybenzamide (0.5 mmol), Pd(OAc)₂ (11 mg, 10 mol%), and AgOAc (167 mg, 1.0 mmol).

-

Addition: Add the alkene (0.6 mmol) and DCE (2.0 mL).

-

Reaction: Seal the tube and heat to 100–110 °C in an oil bath for 16 hours.

-

Safety Note: Ensure the pressure tube is rated for the temperature/solvent vapor pressure.

-

-

Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a Celite pad to remove metal salts.

-

Purification: Concentrate the filtrate and purify via silica gel chromatography.

Comparative Analysis & Substrate Scope

The following table summarizes the applicability of each protocol to help you select the correct method for your target molecule.

| Feature | Protocol A: Ugi-Cascade | Protocol B: Pd-Annulation |

| Primary Bond Formation | C-N, C-C (Amide coupling) | C-C (C-H Activation) |

| Complexity Generated | High (4 components, 1 step) | Moderate (2 components) |

| Limiting Reagent | Must use 2-formylbenzoic acid | Requires Directing Group (e.g., -OMe) |

| Atom Economy | Excellent (Water is sole byproduct) | Moderate (Stoichiometric oxidant waste) |

| Typical Yield | 65–92% | 50–80% |

| Key Application | Peptidomimetics, Diversity Libraries | Scaffold hopping, Late-stage modification |

Troubleshooting Guide

-

Issue (Protocol A): Low Yield.

-

Cause: Incomplete imine formation.

-

Fix: Add a dehydrating agent (molecular sieves, 4Å) during Step 2.

-

-

Issue (Protocol B): Black Precipitate (Pd Black).

-

Cause: Catalyst decomposition/aggregation.

-

Fix: Add a ligand (e.g., PPh3 or amino acid ligands) or increase oxidant loading to ensure Pd(II) regeneration.

-

References

-

Ugi-4CR Mechanism & Applications

-

Transition Metal Catalysis

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate.[7]

-

Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles... NIH.

-

-

Green Chemistry Approaches

-

Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water... Green Chemistry (RSC).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoindolinone synthesis [organic-chemistry.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: High-Purity Isolation of Isoindoline-4-carbonitrile Hydrochloride via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic intermediates.

Executive Summary

This document provides a comprehensive guide to the purification of Isoindoline-4-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The protocol herein is designed to be a robust, self-validating system, emphasizing the fundamental principles of solvent selection, crystal growth, and purity verification. This guide is structured to empower researchers not only to execute the purification of the title compound but also to apply these principles to other polar, crystalline hydrochloride salts.

Introduction: The Critical Role of Purity for this compound

This compound is a member of the isoindoline class of heterocyclic compounds, which are integral scaffolds in the development of various therapeutic agents[1]. The presence of the cyano group and the hydrochloride salt form imparts specific physicochemical properties that are advantageous for downstream synthetic transformations and for the pharmacological activity of the final active pharmaceutical ingredient (API)[2][3].

The purity of such intermediates is paramount; even minute impurities can lead to side reactions, decreased yields in subsequent steps, and the generation of difficult-to-remove, structurally related impurities in the final API. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures[4]. This application note details a systematic approach to developing a robust recrystallization protocol for this compound.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature[5]. Conversely, the impurities should either be highly soluble at room temperature or insoluble at high temperatures.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. Upon controlled cooling, the solubility of the target compound decreases, leading to its crystallization out of the solution, while the impurities ideally remain dissolved in the mother liquor[4].

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in developing a recrystallization protocol. For a polar compound like this compound, a polar solvent is a logical starting point, following the principle of "like dissolves like"[5]. As a hydrochloride salt, its solubility in water and lower alcohols is generally significant[6].

Table 1: Solvent Selection Matrix for this compound

| Solvent Class | Example Solvents | Predicted Solubility of Isoindoline-4-carbonitrile HCl | Rationale & Considerations |

| Protic Polar | Water, Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group can hydrogen bond with the hydrochloride salt. A solvent mixture (e.g., Ethanol/Water) is often ideal to fine-tune solubility. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Low to Moderate | May provide the necessary solubility differential between hot and cold conditions. Less likely to be a primary solvent but can be a good anti-solvent. |

| Aprotic Non-Polar | Toluene, Hexanes | Very Low/Insoluble | Unlikely to be a primary solvent due to the compound's polarity. Can be used as an anti-solvent in a mixed-solvent system. |

Experimental Protocol for Solvent Screening:

-

Place approximately 10-20 mg of crude this compound into several small test tubes.

-

To each tube, add a different solvent from the table above, dropwise, at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will not dissolve the compound readily at room temperature.

-

For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

-

Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

Detailed Recrystallization Protocol

This protocol is a robust starting point and may require optimization based on the results of your solvent screening and the nature of the impurities in your crude material.

Materials and Equipment:

-

Crude this compound

-

Selected recrystallization solvent (e.g., 95% Ethanol)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

Step-by-Step Methodology:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., 95% Ethanol) to just cover the solid.

-

Heating: Gently heat the mixture with stirring on a hot plate. Add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 1: Recrystallization Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. Recrystallization [wiredchemist.com]

- 6. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

Optimized Strategies for the Separation and Quantification of Isoindoline-Based Therapeutics

Introduction: The Isoindoline Challenge

Isoindoline derivatives, particularly the isoindoline-1,3-dione scaffold, form the structural backbone of a critical class of immunomodulatory imide drugs (IMiDs), including Lenalidomide , Pomalidomide , and Thalidomide . These compounds are pivotal in treating multiple myeloma and myelodysplastic syndromes.

However, developing robust RP-HPLC methods for these compounds presents a unique duality of challenges:

-

Hydrolytic Instability: The glutarimide ring attached to the isoindoline core is susceptible to spontaneous hydrolysis in neutral-to-basic aqueous environments, leading to ring-opening degradation products during analysis.

-

Polarity & Retention: These compounds possess significant polarity (e.g., Lenalidomide LogP ≈ 0.4), often resulting in poor retention on standard C18 columns without careful phase modulation.

This guide moves beyond generic "recipes" to provide a causality-driven framework for developing stability-indicating methods for isoindolines.

Physicochemical Profiling & Mechanistic Strategy

Before selecting a column, we must understand the analyte's behavior in solution.

| Parameter | Characteristic | Chromatographic Implication |

| Scaffold Stability | Glutarimide ring is base-labile. | CRITICAL: Mobile phase pH must be maintained < 4.0 to prevent on-column degradation. |

| pKa | Aromatic amine (~2-3) and Imide (~10-11). | At pH 3.0, the molecule is largely neutral/protonated, requiring ion-suppression techniques for sharp peaks. |

| Hydrophobicity | Low to Moderate (LogP 0.4 – 2.5). | Requires high aqueous content at the start of the gradient to focus the peak. |

| UV Absorption | Strong absorbance at 210-220 nm (Carbonyl) and 254 nm (Aromatic). | Dual-wavelength monitoring is recommended to distinguish impurities. |

Method Development Workflow

The following diagram illustrates the logical flow for developing a method specifically for hydrolytically unstable isoindolines.

Figure 1: Strategic workflow emphasizing pH control as the primary constraint before column selection.

Detailed Protocol: Stability-Indicating RP-HPLC for Lenalidomide/Isoindolines

This protocol is synthesized from validated pharmaceutical methodologies and optimized for reproducibility.[1] It serves as a "Base Method" adaptable to other isoindoline derivatives.

A. Reagents & Preparation[2][3]

-

Buffer (Mobile Phase A): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄).

-

Adjustment: Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

-

Why: Phosphate provides excellent buffering capacity at low pH, suppressing silanol activity and preventing glutarimide hydrolysis.

-

-

Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

-

Why: ACN has lower viscosity than Methanol, allowing for higher flow rates without backpressure issues, and provides sharper peaks for nitrogenous heterocycles.

-

-

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[2][3]

-

Caution: Never dissolve isoindolines in pure basic solvents or keep them in neutral water for extended periods.

-

B. Chromatographic Conditions[1][2][4][5][6][7][8][9]

| Parameter | Setting | Rationale |

| Column | Inertsil ODS-3V or X-Bridge C18 (150 x 4.6 mm, 3-5 µm) | "V" type or Hybrid columns reduce peak tailing caused by secondary silanol interactions with the basic amine. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[4][2][3] |

| Temperature | 30°C - 40°C | Slightly elevated temperature improves mass transfer and reduces backpressure. |

| Detection | UV @ 210 nm | Maximizes sensitivity for the isoindoline carbonyls. |

| Injection Vol | 10 - 20 µL | Dependent on sample concentration (target 0.1 mg/mL). |

C. Gradient Program

Isoindolines are polar; a shallow gradient at the start is required.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.00 | 90 | 10 | Initial Hold (Focusing) |

| 2.00 | 90 | 10 | Isocratic Hold |

| 15.00 | 30 | 70 | Linear Gradient (Elution) |

| 20.00 | 30 | 70 | Wash |

| 20.10 | 90 | 10 | Re-equilibration |

| 25.00 | 90 | 10 | End of Run |

Troubleshooting & Logic Tree